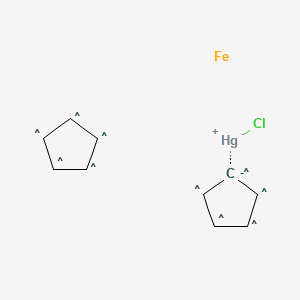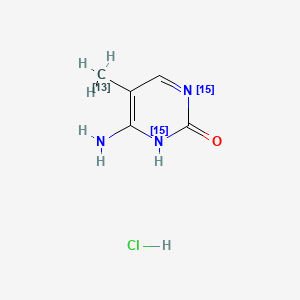
5-Methyl Cytosine-13C,15N2 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl Cytosine-13C,15N2 Hydrochloride: is a stable isotope-labeled derivative of the nucleoside 5-methylcytosine. This compound is often used in research to investigate the epigenetic modifications of DNA. Epigenetic modifications are changes to DNA that do not alter the underlying genetic code but can affect gene expression .
准备方法
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through a variety of methods, including the use of isotopically labeled precursors . The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.
Industrial Production Methods: : Industrial production methods for 5-Methyl Cytosine-13C,15N2 Hydrochloride are not widely documented in public literature.
化学反应分析
Types of Reactions: : 5-Methyl Cytosine-13C,15N2 Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions it undergoes depend on the reagents and conditions used.
Common Reagents and Conditions: : Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary widely, but they often involve standard laboratory techniques such as heating, stirring, and the use of solvents .
Major Products: : The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted cytosine derivatives .
科学研究应用
Chemistry: : In chemistry, 5-Methyl Cytosine-13C,15N2 Hydrochloride is used as a stable isotope-labeled compound to study the kinetics and mechanisms of DNA methylation reactions .
Biology: : In biological research, the compound is used to investigate the epigenetic modifications of DNA. It allows researchers to study how DNA methylation affects gene expression and cellular function .
Medicine: : In medical research, this compound is used to study the role of DNA methylation in various diseases, including cancer. It helps researchers understand how changes in DNA methylation patterns can contribute to disease development and progression .
Industry: : In the industrial sector, the compound is used in the development of new diagnostic tools and therapeutic agents. Its stable isotope labeling allows for precise quantification and detection in various applications .
作用机制
The mechanism by which 5-Methyl Cytosine-13C,15N2 Hydrochloride exerts its effects involves its incorporation into DNA as a methylated cytosine derivative. This methylation is catalyzed by DNA methyltransferases, which add a methyl group to the 5-carbon position of cytosine . The methylation of cytosine can affect gene expression by altering the binding of transcription factors and other regulatory proteins to DNA .
相似化合物的比较
Similar Compounds: : Similar compounds to 5-Methyl Cytosine-13C,15N2 Hydrochloride include other stable isotope-labeled nucleosides, such as 5-Methyl Cytosine-13C,15N2 and 5-Methyl Cytosine-15N2 .
Uniqueness: : The uniqueness of this compound lies in its dual stable isotope labeling with both carbon-13 and nitrogen-15. This dual labeling allows for more precise quantification and detection in research applications compared to compounds labeled with only one stable isotope .
属性
分子式 |
C5H8ClN3O |
|---|---|
分子量 |
164.57 g/mol |
IUPAC 名称 |
6-amino-5-(113C)methyl-(1,3-15N2)1H-pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H/i1+1,7+1,8+1; |
InChI 键 |
ANWMULVRPAUPJT-KLDFHAJVSA-N |
手性 SMILES |
[13CH3]C1=C([15NH]C(=O)[15N]=C1)N.Cl |
规范 SMILES |
CC1=C(NC(=O)N=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)



![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)
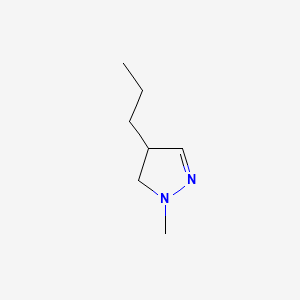

![Diethyl-[2-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl]azaniumchloride](/img/structure/B13833897.png)
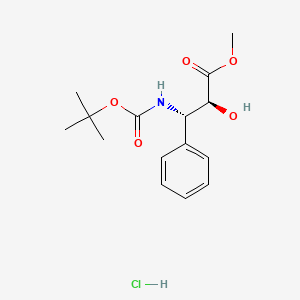
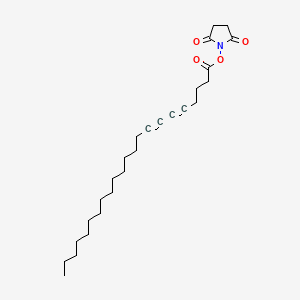

![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)

